(2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione class, characterized by a fused bicyclic core with fluorine-substituted benzyl and benzylidene moieties. The (2Z)-configuration indicates a specific stereoelectronic arrangement at the 2-position, which is critical for molecular conformation and biological interactions .
Properties
Molecular Formula |
C19H11F2N3O2S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methyl]-2-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11F2N3O2S/c20-13-6-4-11(5-7-13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-2-1-3-14(21)8-12/h1-8,10H,9H2/b16-10- |
InChI Key |
XANOJSWYZROJOO-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiazolyl Thioureas
The thiazolo[3,2-b]triazine core is synthesized via thermal cyclization of 1-alkoxycarbonyl-3-(2-thiazolyl)thioureas. For example, heating 1-ethoxycarbonyl-3-(2-thiazolyl)thiourea at 180–190°C for 30 minutes yields thiazolo[3,2-a]-s-triazine-2-thio-4-one (25% yield), which is subsequently alkylated with ethyl bromide in the presence of triethylamine to form 2-ethylthio derivatives (65% yield). This method prioritizes regioselectivity, with IR spectroscopy (1685 cm⁻¹ carbonyl stretch) and NMR (δ 8.64 ppm triplet) confirming the structure.
Cycloaddition with Acetylenedicarboxylates
An alternative route involves [2+2] cycloaddition between 3-thioxo-1,2,4-triazin-5-ones and dimethyl acetylenedicarboxylate (DMAD). The reaction proceeds under mild conditions, producing (Z)-2-(methoxycarbonylmethylene)thiazolo[3,2-b][1,triazine-3,7-diones in high yields. ¹³C NMR and coupling constant analysis (J = 160–170 Hz) validate the Z-configuration of the exocyclic double bond.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
-
Triethylamine : Facilitates alkylation by scavenging HBr generated during substitution.
-
Sodium Alcoholates : Promote isomerization of linear to angular thiazolo-triazines (58–91% yield).
Analytical Characterization
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzylidene group can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding saturated compounds.
Substitution: Introduction of various nucleophiles such as amines or thiols.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- Thiazole and Triazine Rings : These heterocyclic structures are known for their diverse biological activities.
- Fluorobenzyl Moieties : The presence of fluorine atoms can enhance the lipophilicity and biological activity of the compound.
- Functional Groups : The specific arrangement of substituents plays a crucial role in determining the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The unique combination of thiazole and triazine rings may facilitate selective interactions with cancer cell targets. Studies have shown that derivatives of thiazolo-triazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing thiazole rings have been documented to possess significant antibacterial and antifungal effects. The presence of fluorinated benzyl groups may enhance this activity by improving membrane permeability and binding affinity to microbial targets.
Anti-inflammatory Effects
Compounds within this structural family have been reported to exhibit anti-inflammatory properties. The thiazole moiety is known for its ability to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
Neuroprotective Potential
Emerging studies suggest that thiazolo-triazine derivatives may offer neuroprotective effects, possibly through mechanisms involving antioxidant activity or modulation of neuroinflammatory processes. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Characterization
The synthesis of (2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves several synthetic strategies:
- Condensation Reactions : Typically involve the reaction of appropriate aldehydes with thiazole precursors under acidic or basic conditions.
- Optimization Techniques : Yield and purity can be enhanced through the use of phase-transfer catalysts or microwave-assisted synthesis.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the molecular structure and understanding the compound's properties.
Case Study 1: Anticancer Activity
A study conducted on similar thiazolo-triazine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This highlights the potential of (2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Effects
Research evaluating the antimicrobial properties of fluorinated thiazole derivatives revealed strong inhibitory activity against both Gram-positive and Gram-negative bacteria. This suggests that the incorporation of fluorinated groups in the structure enhances antimicrobial efficacy.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl groups enhance its binding affinity and specificity. The thiazolo[3,2-b][1,2,4]triazine core is crucial for its biological activity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The dual fluorination in the target compound likely improves metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in other fluorinated drug candidates .
- Steric Effects : The 4-fluorobenzyl group at position 6 provides moderate bulk compared to the phenyl group in , balancing membrane permeability and target engagement.
Computational Similarity Assessments
Using molecular fingerprinting and Tanimoto coefficients (), the target compound shows moderate similarity (Tanimoto >0.6) to triazolothiadiazine derivatives (e.g., ), which exhibit kinase-inhibitory activity. However, the thiazolo-triazine-dione core differentiates it in terms of electronic properties and hydrogen-bonding capacity .
Biological Activity
The compound (2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, supported by data tables and case studies.
Structural Characteristics
This compound features a complex structure characterized by:
- Thiazole and Triazine Rings : These rings are known for their ability to interact with various biological targets.
- Fluorobenzyl Substituents : The presence of fluorine atoms can enhance the lipophilicity and bioavailability of the compound.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against various bacterial strains | |
| Anti-inflammatory | Reduction of inflammatory markers in vitro |
Anticancer Activity
Studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that the compound inhibits the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a potential role in cancer therapy by targeting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study : Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. The compound's anti-inflammatory potential was assessed through:
- Case Study : In vitro experiments indicated a significant reduction in TNF-alpha production in lipopolysaccharide-stimulated macrophages when treated with the compound at concentrations above 10 µM.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The thiazole and triazine moieties can interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features may allow binding to specific receptors, modulating their activity and downstream signaling pathways.
Synthesis and Derivatives
The synthesis of (2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions:
- Formation of the thiazole ring.
- Introduction of the fluorobenzylidene groups through condensation reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorobenzylidene derivatives | Contains fluorobenzyl moiety | Anticancer properties |
| Ethoxy-substituted triazines | Ethoxy group present | Antimicrobial effects |
| Propoxy-thiazoles | Propoxy side chains | Anti-inflammatory activity |
Q & A
Basic Research Questions
Q. What synthetic routes are available for the preparation of (2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, and how is its structural identity confirmed?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:
- Precursor selection : Use of fluorinated benzylidene derivatives (e.g., 3-fluorobenzaldehyde) and thiazolo-triazine scaffolds.
- Reaction conditions : Heating under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like piperidine for Knoevenagel condensation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol.
- Structural validation :
- Spectroscopy : ¹H/¹³C NMR for verifying Z-configuration (chemical shifts for olefinic protons: δ 7.8–8.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 455.08 [M+H]⁺) .
- X-ray crystallography : Single-crystal diffraction to resolve stereochemistry (if crystals are obtainable) .
Q. What spectroscopic techniques are critical for characterizing the fluorinated thiazolo-triazine core?
- Key techniques :
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds .
- ¹H NMR : Distinct signals for benzylidene protons (δ 6.8–7.5 ppm) and fluorobenzyl groups (coupling constants J = 8–10 Hz for para-substituted fluorine) .
- ¹³C NMR : Carbonyl resonances (δ 160–170 ppm) and aromatic carbons adjacent to fluorine (δ 115–125 ppm) .
Q. How is the solubility and stability of this compound assessed for in vitro assays?
- Solubility profiling : Use DMSO for stock solutions (typical concentration: 10 mM), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) can detect aggregation .
- Stability testing :
- HPLC : Monitor degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hours .
- Mass spectrometry : Identify hydrolytic byproducts (e.g., cleavage of the benzylidene moiety) .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound, particularly for scale-up?
- Experimental design :
- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions .
- Heuristic algorithms : Bayesian optimization to maximize yield with minimal trials (e.g., adjusting reaction time from 6 to 12 hours) .
- Scale-up challenges :
- Continuous flow chemistry : Improve mixing and heat transfer for exothermic steps .
- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to remove unreacted aldehydes .
Q. How does the Z-configuration of the benzylidene group influence biological activity?
- Structure-activity relationship (SAR) :
- Molecular docking : Compare Z- and E-isomers for binding affinity to target proteins (e.g., kinases or proteases) .
- Pharmacophore modeling : Identify steric clashes caused by the Z-configuration in hydrophobic pockets .
- Experimental validation :
- Isomer separation : Chiral HPLC or crystallization to isolate Z/E forms .
- Biological assays : Test isomers against cancer cell lines (e.g., IC₅₀ differences in MCF-7 or HeLa cells) .
Q. What mechanistic insights explain its antiproliferative activity in cancer models?
- Hypotheses :
- Topoisomerase inhibition : DNA intercalation assays (e.g., ethidium bromide displacement) .
- Reactive oxygen species (ROS) induction : Flow cytometry with DCFH-DA dye to quantify ROS in treated cells .
- Pathway analysis :
- Western blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle regulators (e.g., p21) .
- Transcriptomics : RNA-seq to identify dysregulated genes (e.g., MAPK or PI3K/AKT pathways) .
Contradictory Evidence and Resolution
- Synthetic yield discrepancies : reports yields of 43–75% for analogous compounds, depending on substituents. Lower yields (e.g., 43% for 3d) may arise from steric hindrance in bulkier alkyl chains, necessitating optimized protecting groups .
- Biological activity variability : Antiproliferative activity varies with substituents (e.g., chloro vs. methyl groups). Meta-fluorine on the benzylidene moiety may enhance target selectivity compared to para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
